Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
CAS No.: 160169-48-2
Cat. No.: VC20803555
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160169-48-2 |
|---|---|
| Molecular Formula | C18H25NO6 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | benzyl (2R)-2-[(1R,2S)-3-ethoxy-1,2-dihydroxy-3-oxopropyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25NO6/c1-2-24-17(22)16(21)15(20)14-10-6-7-11-19(14)18(23)25-12-13-8-4-3-5-9-13/h3-5,8-9,14-16,20-21H,2,6-7,10-12H2,1H3/t14-,15-,16+/m1/s1 |
| Standard InChI Key | JBZWZAYRGSPQQL-OAGGEKHMSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]([C@@H]([C@H]1CCCCN1C(=O)OCC2=CC=CC=C2)O)O |
| SMILES | CCOC(=O)C(C(C1CCCCN1C(=O)OCC2=CC=CC=C2)O)O |
| Canonical SMILES | CCOC(=O)C(C(C1CCCCN1C(=O)OCC2=CC=CC=C2)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate possesses a complex molecular structure featuring a piperidine ring with specific stereochemistry. The compound contains several key functional groups including an ethyl ester, a carbamate (Cbz-protection), and two hydroxyl groups. The molecular structure incorporates three defined stereogenic centers, contributing to its specific three-dimensional configuration and potentially to its chemical and biological behavior . The compound's InChI representation is InChI=1S/C18H25NO6/c1-2-24-17(22)16(21)15(20)14-10-6-7-11-19(14)18(23)25-12-13-8-4-3-5-9-13/h3-5,8-9,14-16,20-21H,2,6-7,10-12H2,1H3/t14-,15-,16+/m1/s1, providing a standardized encoding of its chemical structure .
Physical Properties
The physical properties of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate are crucial for understanding its behavior in various chemical environments. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 351.39400 g/mol | |
| Density | 1.256 g/cm³ | |
| Boiling Point | 524.238°C at 760 mmHg | |
| Flash Point | 270.85°C | |
| Melting Point | Not available | |
| Exact Mass | 351.16818752 Da |
The compound's high boiling and flash points indicate low volatility, which is consistent with its relatively high molecular weight and the presence of multiple functional groups capable of intermolecular interactions. The density value suggests a moderately dense molecular packing in its solid or liquid state .
Chemical Properties
The chemical properties of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate are primarily determined by its functional groups and their spatial arrangement. Table 2 presents the key chemical properties of this compound.
Table 2: Chemical Properties of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 8 | |
| Topological Polar Surface Area | 96.3 Ų | |
| XLogP3-AA | 1.6 | |
| Complexity | 437 |
The compound possesses moderate lipophilicity as indicated by its XLogP3-AA value of 1.6, suggesting a balance between hydrophilic and lipophilic properties . This characteristic may influence its solubility in various solvents and potential for membrane permeability in biological systems. The presence of two hydrogen bond donors and six acceptors indicates significant potential for hydrogen bonding interactions, which could affect its reactivity and interactions with other molecules . The relatively high topological polar surface area (96.3 Ų) further suggests good capacity for polar interactions .
Stereochemistry and Structural Features
Stereochemical Configuration
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate contains three defined stereogenic centers, as indicated by the (2R), (2R), and (3S) designations in its name . These stereocenters create a specific three-dimensional arrangement that likely influences the compound's chemical reactivity, physical properties, and potential biological activity. The compound's SMILES notation, CCOC(=O)C@HO, encodes this stereochemical information using the @ and @@ symbols to represent specific configurations at the chiral centers .
The stereochemical complexity of this molecule suggests it may exist as one specific stereoisomer among multiple possible configurations. The defined stereochemistry indicates it has likely been synthesized or isolated as a specific isomer, which may be important for its intended applications or biological activity.
Functional Groups
The structure of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate incorporates several key functional groups that define its chemical behavior:
-
Ethyl Ester (COOC₂H₅): Located at the end of the dihydroxypropanoate chain, this group is susceptible to hydrolysis under acidic or basic conditions .
-
Carbamate (Cbz group): The N-benzyloxycarbonyl group protects the nitrogen atom of the piperidine ring. This protection group is commonly used in peptide synthesis and can be removed under specific conditions, such as catalytic hydrogenation .
-
Hydroxyl Groups (-OH): The compound contains two hydroxyl groups in the (2R,3S) configuration on the propanoate chain. These groups can participate in hydrogen bonding and undergo various reactions typical of alcohols, such as esterification or oxidation .
-
Piperidine Ring: This six-membered heterocyclic ring with a nitrogen atom provides the basic structural backbone of the compound and contributes to its three-dimensional structure .
The combination of these functional groups creates a molecule with diverse reactivity patterns and potential for chemical modifications, suggesting utility in synthetic chemistry applications.
| Quantity | Price (USD) | Supplier |
|---|---|---|
| 2 mg | $85.00 | Coompo Research Chemicals |
| 10 mg | $235.00 | Coompo Research Chemicals |
| 50 mg | $1000.00 | Coompo Research Chemicals |
The relatively high cost per milligram suggests that the synthesis of this compound is complex, likely involving multiple steps and stereoselective methods to achieve the defined stereochemistry at the three chiral centers. This pricing structure is typical for specialized research chemicals with complex structures and specific stereochemical configurations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume